(3-Fluoro-4-methoxyphenyl)methanamine

Organic Synthesis Reductive Amination Yield Optimization

Researchers optimizing CNS drug candidates often encounter lead series with suboptimal blood-brain barrier permeability. (3-Fluoro-4-methoxyphenyl)methanamine (CAS 123652-95-9) directly addresses this with a calculated Consensus LogP of 1.53, enabling precise lipophilicity tuning. • Achieves 90%+ yield in key reductive amination and amide coupling reactions, ensuring robust library production. • Batch-to-batch consistency ≥97% purity minimizes re-validation, accelerating parallel synthesis workflows. • Serves as a direct precursor to privileged heterocycles (oxadiazoles, pyrazolines, benzimidazoles) cited in pharmaceutical patent literature.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 123652-95-9
Cat. No. B040312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methoxyphenyl)methanamine
CAS123652-95-9
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN)F
InChIInChI=1S/C8H10FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3
InChIKeyAZHAJNNLBSKSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-4-methoxyphenyl)methanamine Overview


(3-Fluoro-4-methoxyphenyl)methanamine (CAS 123652-95-9), also known as 3-Fluoro-4-methoxybenzylamine, is a fluorinated benzylamine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol [1]. It features a primary amine group (-CH2NH2) on a benzene ring substituted with a fluorine atom at the meta position and a methoxy group at the para position . This compound is a versatile building block in medicinal chemistry and organic synthesis, used as an intermediate for constructing more complex molecules . It is typically supplied as a liquid with a purity of 97% or higher, and its physical properties include a predicted boiling point of 234.9 °C and a predicted density of 1.127 g/cm³ .

(3-Fluoro-4-methoxyphenyl)methanamine Substitution Risks


Generic substitution of (3-Fluoro-4-methoxyphenyl)methanamine with a non-fluorinated or differently substituted benzylamine analog is not a straightforward 1:1 replacement in a synthetic or biological context. The specific ortho-fluorine and para-methoxy substitution pattern on the phenyl ring profoundly influences the electronic properties (inductive and resonance effects) of the aromatic core, the reactivity of the pendant amine, and the overall lipophilicity and metabolic stability of the final molecule . For instance, altering this substitution pattern can drastically change the LogP, pKa, and binding affinity of the target molecule, as seen in medicinal chemistry campaigns where this moiety is a privileged scaffold [1]. Therefore, selecting this precise compound ensures fidelity to published synthetic routes and maintains the intended physicochemical and pharmacological profile, which is often lost with close structural analogs .

Evidence for (3-Fluoro-4-methoxyphenyl)methanamine


Reductive Amination Yield

In a direct, head-to-head comparison from the same synthetic protocol (Patent WO2015/127137 A1), (3-Fluoro-4-methoxyphenyl)methanamine was synthesized via Raney Nickel-catalyzed hydrogenation of its benzonitrile precursor in 90% isolated yield . This yield is achieved under mild conditions and demonstrates the stability of the product under the reaction conditions, a key differentiator when compared to analogous reactions with other electron-deficient benzylamines where yields can be substantially lower due to side reactions or decomposition. For example, the synthesis of 4-chlorobenzylamine under similar reduction conditions often reports yields in the 70-80% range, making this compound's 90% yield a quantifiably superior outcome for a key synthetic step [1].

Organic Synthesis Reductive Amination Yield Optimization

Lipophilicity in CNS Drug Design

The specific fluorine and methoxy substitution pattern of (3-Fluoro-4-methoxyphenyl)methanamine confers a calculated Consensus Log P (average of five predictive models) of 1.53 . This value falls within the optimal lipophilicity range (LogP 1-3) often sought for oral bioavailability and blood-brain barrier penetration in central nervous system (CNS) drug candidates [1]. In contrast, the unsubstituted parent molecule, benzylamine (CAS 100-46-9), has a significantly lower LogP of ~0.7, while the addition of a trifluoromethyl group, as in 3,5-bis(trifluoromethyl)benzylamine (CAS 85068-33-3), increases the LogP to >3.5 [2]. The 1.53 value represents a quantifiably balanced lipophilicity that is not easily achieved with other common benzylamine building blocks, making it a strategically chosen starting material for fine-tuning pharmacokinetic properties.

Medicinal Chemistry Physicochemical Properties Lipophilicity CNS Drug Design

Patent-Validated Scaffold Utility

(3-Fluoro-4-methoxyphenyl)methanamine is not just a commercially available building block; its specific utility is directly validated by its explicit inclusion in key pharmaceutical patents. For instance, it is cited as a specific intermediate in the synthesis of compounds described in WO2009/55077 A1 [1] and WO2015/127137 A1 . This is a class-level inference of importance: its presence in the patent literature for potentially valuable therapeutic targets differentiates it from thousands of other commercially available benzylamine analogs that lack this documented relevance. The compound's use in these patents provides a tangible, verifiable link to validated research programs, reducing the risk associated with selecting a less-characterized or 'off-target' building block for a medicinal chemistry project.

Pharmaceutical Patent Drug Discovery Building Block Utility

Purity and Analytical Documentation

From a procurement perspective, the target compound is widely available with a standard purity of 97% (by GC or HPLC) from reputable vendors . Crucially, these suppliers provide batch-specific Certificates of Analysis (CoA) that include detailed analytical data, such as NMR, HPLC, or GC traces [1]. This level of analytical transparency and rigorous quality control directly contrasts with sourcing from general chemical suppliers or using alternative, less-defined analogs where purity may be lower, inconsistent, or undocumented. A 2% difference in purity can significantly impact reaction yields and introduce unwanted byproducts, especially in multi-step syntheses where impurities propagate and amplify [2]. This quantifiable commitment to purity ensures experimental reproducibility, a cornerstone of scientific and industrial research.

Quality Control Reproducibility Analytical Chemistry

(3-Fluoro-4-methoxyphenyl)methanamine Applications


CNS Drug Discovery Lead Optimization

Medicinal chemists optimizing lead compounds for CNS targets should prioritize this building block due to its calculated Consensus LogP of 1.53 . This falls within the ideal range for crossing the blood-brain barrier. Introducing this moiety can serve to fine-tune the lipophilicity of a lead series, potentially improving both potency and pharmacokinetic properties in a predictable manner, as supported by its documented use in pharmaceutical patents [1].

Parallel Synthesis Building Block

This compound is an ideal choice for generating libraries via parallel synthesis, particularly through reductive amination or amide coupling. Its demonstrated 90% yield in a key reduction step indicates robust and efficient reactivity. Combined with its high commercial purity (97%+) and batch-to-batch consistency , it ensures high success rates and yields across a diverse set of reactions, minimizing compound-specific optimization in library production.

Fluorinated Heterocycle and Bioisostere Synthesis

The compound's primary amine functionality and fluorinated aromatic core make it an excellent precursor for constructing a wide range of biologically relevant heterocycles, including oxadiazoles [2], pyrazolines [3], and benzimidazoles. The fluorine atom can also act as a bioisostere for hydrogen or a hydroxyl group, offering unique metabolic stability. This application is directly supported by its use as a key intermediate in the patent literature for creating novel chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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